molecular formula C5H8Cl2O B1597636 2,2-Dichloropentanal CAS No. 41718-50-7

2,2-Dichloropentanal

Cat. No.: B1597636
CAS No.: 41718-50-7
M. Wt: 155.02 g/mol
InChI Key: LXYPCRVXVVHGJF-UHFFFAOYSA-N
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Description

2,2-Dichloropentanal is an organic compound with the molecular formula C5H8Cl2O. It is a chlorinated aldehyde, meaning it contains chlorine atoms and an aldehyde functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dichloropentanal can be synthesized through several methods. One common approach involves the chlorination of pentanal (valeraldehyde) using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure the selective formation of the dichlorinated product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors where pentanal is continuously fed into the system along with chlorine gas. The reaction is monitored and controlled to optimize yield and purity. The resulting product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloropentanal can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form alcohols or alkanes.

  • Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2,2-Dichloropentanoic acid

  • Reduction: 2,2-Dichloropentanol or 2,2-Dichloropentane

  • Substitution: 2,2-Dichloropentan-1-ol or 2,2-Dichloropentan-1-amine

Scientific Research Applications

2,2-Dichloropentanal has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities and metabolic pathways.

  • Medicine: It may serve as a precursor for the synthesis of pharmaceuticals or as a tool in drug discovery.

  • Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2,2-Dichloropentanal exerts its effects depends on the specific application. For example, in organic synthesis, it may act as an electrophile, reacting with nucleophiles to form new bonds. In biochemical assays, it may interact with enzymes, altering their activity or function.

Molecular Targets and Pathways Involved:

  • Enzymes: Specific enzymes may be targeted by this compound, leading to changes in metabolic pathways.

  • Receptors: The compound may bind to receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

  • 2,2-Dichlorobutanal

  • 2,2-Dichlorohexanal

  • 2,3-Dichloropentanal

  • 2,4-Dichloropentanal

Properties

IUPAC Name

2,2-dichloropentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O/c1-2-3-5(6,7)4-8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYPCRVXVVHGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369178
Record name 2,2-dichloropentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41718-50-7
Record name 2,2-dichloropentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Dichloropentanal
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Reactant of Route 6
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